Cas no 890709-17-8 (tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate)

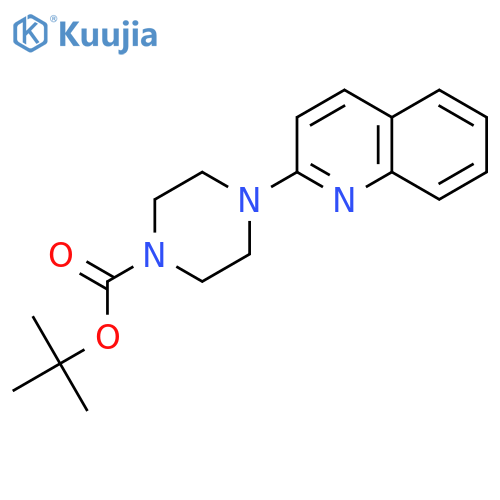

890709-17-8 structure

商品名:tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate

CAS番号:890709-17-8

MF:C18H23N3O2

メガワット:313.394124269485

MDL:MFCD24389548

CID:2852375

PubChem ID:16117834

tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate

- tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate

- MOGQKMUFSORICV-UHFFFAOYSA-N

- DS-12217

- SCHEMBL4055019

- tert-Butyl4-(quinolin-2-yl)piperazine-1-carboxylate

- 890709-17-8

- MFCD24389548

- AKOS027338638

- 4-Quinolin-2-yl-piperazine-1-carboxylic acid tert.-butyl ester

-

- MDL: MFCD24389548

- インチ: InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-9-8-14-6-4-5-7-15(14)19-16/h4-9H,10-13H2,1-3H3

- InChIKey: MOGQKMUFSORICV-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2

計算された属性

- せいみつぶんしりょう: 313.17902698g/mol

- どういたいしつりょう: 313.17902698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 413

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 45.7Ų

tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T59720-5g |

Tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate |

890709-17-8 | 98% | 5g |

¥5352.0 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T59720-1g |

Tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate |

890709-17-8 | 98% | 1g |

¥2112.0 | 2023-09-06 | |

| Chemenu | CM229464-1g |

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate |

890709-17-8 | 95% | 1g |

$153 | 2021-08-04 | |

| TRC | T135855-500mg |

tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate |

890709-17-8 | 500mg |

$ 185.00 | 2022-06-03 | ||

| TRC | T135855-100mg |

tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate |

890709-17-8 | 100mg |

$ 65.00 | 2022-06-03 | ||

| abcr | AB450225-1 g |

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate; . |

890709-17-8 | 1g |

€483.00 | 2023-04-22 | ||

| abcr | AB450225-1g |

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate; . |

890709-17-8 | 1g |

€461.90 | 2025-03-19 | ||

| abcr | AB450225-5g |

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate; . |

890709-17-8 | 5g |

€1108.20 | 2025-03-19 | ||

| Ambeed | A184963-1g |

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate |

890709-17-8 | 95% | 1g |

$166.0 | 2024-04-16 | |

| eNovation Chemicals LLC | Y0999341-10g |

tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate |

890709-17-8 | 95% | 10g |

$1000 | 2025-02-19 |

tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate 関連文献

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

890709-17-8 (tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate) 関連製品

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2039-76-1(3-Acetylphenanthrene)

- 42464-96-0(NNMTi)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:890709-17-8)tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate

清らかである:99%/99%

はかる:1g/5g

価格 ($):286.0/689.0